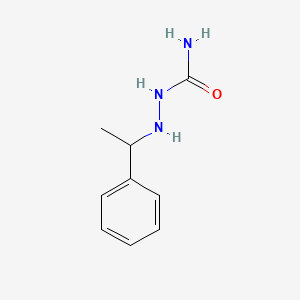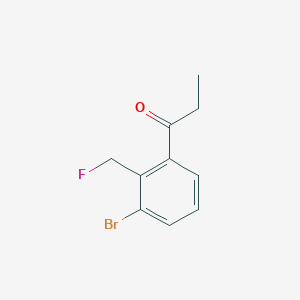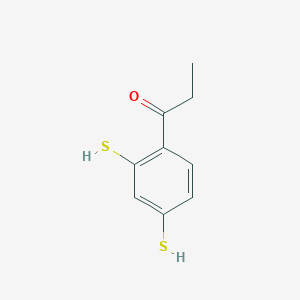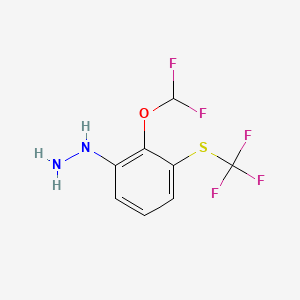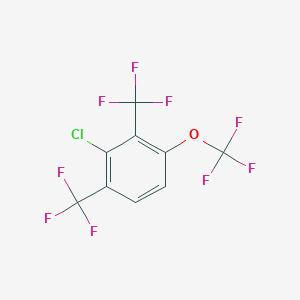
1,3-Bis(trifluoromethyl)-2-chloro-4-(trifluoromethoxy)benzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3-Bis(trifluoromethyl)-2-chloro-4-(trifluoromethoxy)benzene is a fluorinated aromatic compound It is characterized by the presence of trifluoromethyl groups, a chloro group, and a trifluoromethoxy group attached to a benzene ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Bis(trifluoromethyl)-2-chloro-4-(trifluoromethoxy)benzene typically involves the introduction of trifluoromethyl groups, a chloro group, and a trifluoromethoxy group onto a benzene ring. Common methods include:
Fluorination Reactions: Using benzene and trifluoromethane in the presence of chromium chloride (CrCl3) as a catalyst.
Iodination Reactions: Reacting 1,3-diiodobenzene with trifluoromethane in the presence of iron iodide (FeI2).
Industrial Production Methods
Industrial production methods for this compound may involve large-scale fluorination and iodination reactions, optimized for yield and purity. The specific conditions, such as temperature, pressure, and solvent choice, are tailored to maximize efficiency and minimize by-products.
化学反应分析
Types of Reactions
1,3-Bis(trifluoromethyl)-2-chloro-4-(trifluoromethoxy)benzene can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The trifluoromethyl groups can participate in oxidation and reduction reactions, altering the compound’s properties.
Common Reagents and Conditions
Lithiation Reactions: Using lithium reagents to introduce new functional groups.
Carboxylation Reactions: Metalation followed by carboxylation to form carboxylic acids.
Major Products
2,6-Bis(trifluoromethyl)benzoic Acid: Formed through regioselective metalation and subsequent carboxylation.
Bis(trifluoromethyl)phosphane Derivatives: Synthesized using 1,3-Bis(trifluoromethyl)benzene as a starting material.
科学研究应用
1,3-Bis(trifluoromethyl)-2-chloro-4-(trifluoromethoxy)benzene has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in pharmaceuticals due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 1,3-Bis(trifluoromethyl)-2-chloro-4-(trifluoromethoxy)benzene involves its interaction with molecular targets through its functional groups. The trifluoromethyl and trifluoromethoxy groups can influence the compound’s reactivity and binding affinity to various targets. The pathways involved may include:
Electrophilic and Nucleophilic Interactions: The compound can act as an electrophile or nucleophile in different reactions.
Hydrophobic Interactions: The trifluoromethyl groups can enhance hydrophobic interactions with biological molecules.
相似化合物的比较
Similar Compounds
1,3-Bis(trifluoromethyl)benzene: Lacks the chloro and trifluoromethoxy groups, making it less reactive in certain reactions.
2,4-Bis(trifluoromethyl)phenylphosphane Derivatives: Similar in structure but with different functional groups, leading to varied reactivity and applications.
Uniqueness
1,3-Bis(trifluoromethyl)-2-chloro-4-(trifluoromethoxy)benzene is unique due to the combination of trifluoromethyl, chloro, and trifluoromethoxy groups on a single benzene ring. This combination imparts distinct chemical properties, making it valuable for specific applications in research and industry.
属性
分子式 |
C9H2ClF9O |
|---|---|
分子量 |
332.55 g/mol |
IUPAC 名称 |
3-chloro-1-(trifluoromethoxy)-2,4-bis(trifluoromethyl)benzene |
InChI |
InChI=1S/C9H2ClF9O/c10-6-3(7(11,12)13)1-2-4(20-9(17,18)19)5(6)8(14,15)16/h1-2H |
InChI 键 |
YNGNPXIMBOKERE-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C(=C1C(F)(F)F)Cl)C(F)(F)F)OC(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


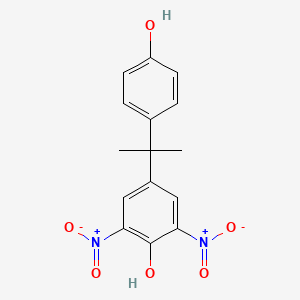
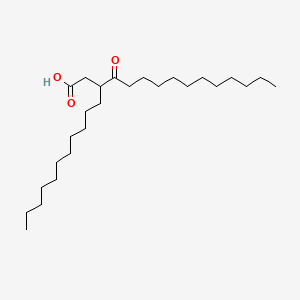
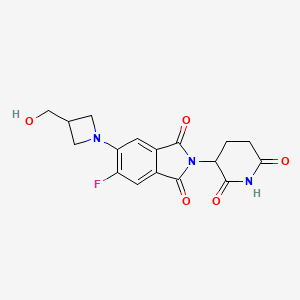
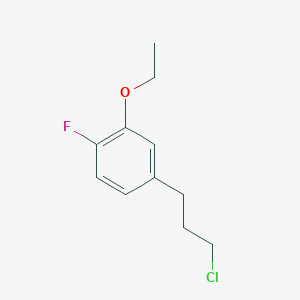
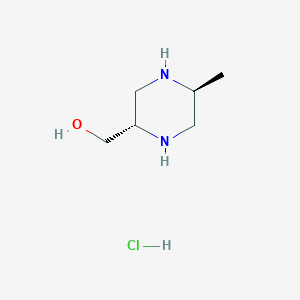
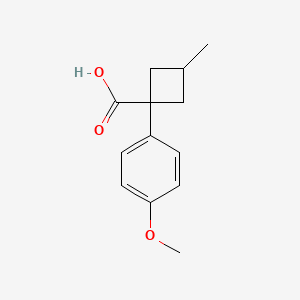
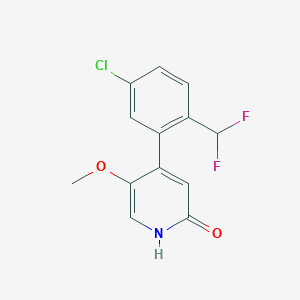
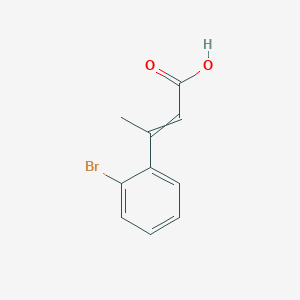
![[1-(1-Phenylethyl)azetidin-2-yl]methanol](/img/structure/B14051648.png)
